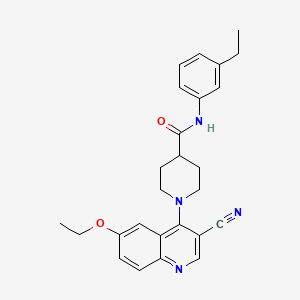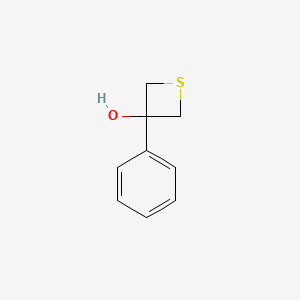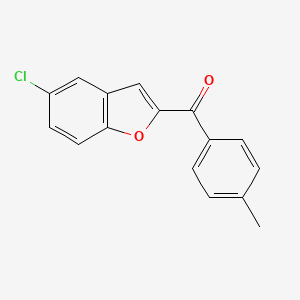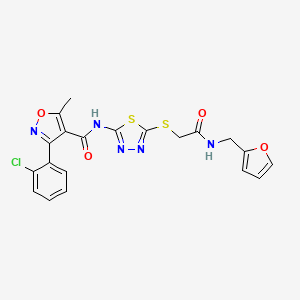![molecular formula C15H16N6O2 B2930632 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 106592-73-8](/img/structure/B2930632.png)
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BHMP, is a purine analog that has been studied for its potential use in a variety of scientific applications. BHMP has been shown to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological research studies.
作用机制
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has a unique mechanism of action that makes it useful in a variety of biochemical and physiological research studies. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This depletion ultimately leads to the death of the target cell.
Biochemical and Physiological Effects
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In addition to its antiviral and anticancer properties, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-inflammatory and immunomodulatory effects. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low toxicity. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have low cytotoxicity in a variety of cell lines, making it a safe and effective tool for use in a variety of research studies. However, one limitation of using 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low solubility. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is only moderately soluble in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are a variety of future directions for research on 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of research that is particularly promising is the development of 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione analogs with improved solubility and potency. Another area of research that is promising is the use of 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with other antiviral or anticancer agents to increase their effectiveness. Additionally, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
Conclusion
In conclusion, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a promising compound that has a variety of potential scientific research applications. Its unique mechanism of action and low toxicity make it a valuable tool for use in a variety of research studies. While there are some limitations to its use, such as its low solubility, there are also a variety of future directions for research that could lead to the development of even more effective 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione analogs. Overall, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that is worthy of further study and exploration in the scientific community.
合成方法
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multistep process that involves the condensation of 2,6-diaminopurine with benzaldehyde followed by the reaction with hydrazine hydrate. The resulting compound is then treated with acetic anhydride to produce 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is relatively straightforward and can be performed using standard laboratory techniques.
科学研究应用
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research for 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is its use as an antiviral agent. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the replication of a variety of viruses, including HIV, herpes simplex virus, and influenza virus. In addition to its antiviral properties, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential use as a cancer therapeutic. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce apoptosis in cancer cells, making it a promising candidate for further study.
属性
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-19-11-12(20(2)15(23)21(3)13(11)22)17-14(19)18-16-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZINYLKYGCBH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)
![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)
![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

